molecular formula C17H13BrN4S B13373058 5-benzyl-8-bromo-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

5-benzyl-8-bromo-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No.: B13373058
M. Wt: 385.3 g/mol
InChI Key: BSQDNTCRCMTPTI-UHFFFAOYSA-N
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Description

5-benzyl-8-bromo-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that belongs to the triazinoindole family. This compound is characterized by its unique structure, which includes a triazine ring fused to an indole moiety, with additional substituents such as a benzyl group, a bromine atom, a methyl group, and a thiol group. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-8-bromo-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves multiple steps. One common synthetic route starts with the preparation of 7-methylisatins through the Sandmeyer reaction of 2-methylaniline. The resulting isatins are then brominated using N-bromosuccinimide (NBS) in an eco-friendly solvent like PEG-400 at room temperature to yield 5-bromo-7-methylisatins

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-8-bromo-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form thiolates.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Eco-friendly solvents: Such as PEG-400, used to promote green chemistry practices.

    Oxidizing agents: For oxidation of the thiol group.

    Reducing agents: For reduction reactions.

Major Products Formed

    Substituted triazinoindoles: Formed through substitution reactions.

    Disulfides: Formed through oxidation of the thiol group.

    Thiolate derivatives: Formed through reduction of the thiol group.

Scientific Research Applications

5-benzyl-8-bromo-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-benzyl-8-bromo-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its interaction with molecular targets and pathways. One key mechanism is its ability to chelate iron ions, which is crucial for its anticancer activity. By binding to ferrous ions, the compound can disrupt iron homeostasis in cancer cells, leading to cell cycle arrest and apoptosis . Additionally, the compound may interact with various proteins and enzymes involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-benzyl-8-bromo-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is unique due to its specific substituents, which impart distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, while the bromine atom and thiol group contribute to its reactivity and potential biological activities. These features distinguish it from other similar compounds and make it a valuable compound for further research and development.

Properties

Molecular Formula

C17H13BrN4S

Molecular Weight

385.3 g/mol

IUPAC Name

5-benzyl-8-bromo-6-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione

InChI

InChI=1S/C17H13BrN4S/c1-10-7-12(18)8-13-14-16(19-17(23)21-20-14)22(15(10)13)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,19,21,23)

InChI Key

BSQDNTCRCMTPTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(C3=NC(=S)NN=C23)CC4=CC=CC=C4)Br

Origin of Product

United States

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